molecular formula C9H12N2O2 B14262846 2-Methylpropyl pyrazine-2-carboxylate CAS No. 158905-14-7

2-Methylpropyl pyrazine-2-carboxylate

Cat. No.: B14262846
CAS No.: 158905-14-7
M. Wt: 180.20 g/mol
InChI Key: USUPZWMFSOZLLN-UHFFFAOYSA-N
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Description

2-Methylpropyl pyrazine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique structure, which includes a pyrazine ring substituted with a 2-methylpropyl group and a carboxylate group at the 2-position. Pyrazine derivatives are widely studied due to their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl pyrazine-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of α,β-alkynyl ketones with hydrazine monohydrate, followed by cyclization catalyzed by gold and sodium hydride (NaH) . Another method involves the reaction of an amino compound with 2,5-dimethoxytetrahydrofuran, followed by hydrazinolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of transition metal catalysts, such as gold, and reagents like sodium hydride, ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the carboxylate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylpropyl pyrazine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpropyl pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl pyrazine-2-carboxylate is unique due to the presence of both the 2-methylpropyl group and the carboxylate group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

158905-14-7

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methylpropyl pyrazine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-7(2)6-13-9(12)8-5-10-3-4-11-8/h3-5,7H,6H2,1-2H3

InChI Key

USUPZWMFSOZLLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=NC=CN=C1

Origin of Product

United States

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